molecular formula C18H20N6O3 B2611444 3-(1-(1-ethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034379-96-7

3-(1-(1-ethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2611444
CAS RN: 2034379-96-7
M. Wt: 368.397
InChI Key: HTYQMZXQUHUPPJ-UHFFFAOYSA-N
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Description

The compound “3-(1-(1-ethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Scientific Research Applications

Green Synthesis Techniques

Researchers have developed novel and efficient methods for synthesizing pyrazole-based pyrido[2,3-d]pyrimidine-diones using green chemistry approaches. For example, a novel one-pot, five-component reaction in water has been reported, showcasing an environmentally friendly synthesis method (Heravi & Daraie, 2016). Such methodologies emphasize the importance of sustainable chemical processes in generating complex molecules with potential therapeutic applications.

Antiviral and Antitumor Activity

A series of compounds, including pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines, have been synthesized and evaluated for their in vitro antiviral and antitumor activities. Certain compounds showed activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), as well as a broad spectrum of antitumor activity, highlighting their potential as leads for the development of new therapeutic agents (El-Subbagh et al., 2000).

Novel Heterocyclic Compounds Synthesis

The synthesis of novel heterocyclic compounds, such as pyrazolo[4,3-c]pyridines, pyrido[4’,3’:3,4]pyrazolo[1,5-a]pyrimidines, and others, has been demonstrated using various precursors and synthetic routes. These studies provide valuable insights into the structural and functional diversity achievable within the pyrazole and pyridine frameworks, contributing to the development of compounds with potential biological and pharmacological applications (Metwally & Deeb, 2018).

Advanced Catalytic Methods

Innovative catalytic methods have been employed to facilitate the synthesis of pyridine-pyrimidine derivatives and their bis-derivatives, showcasing the role of catalysts in enhancing reaction efficiencies and yields. These studies highlight the potential of using advanced catalytic systems for the synthesis of complex heterocyclic compounds, which could have significant implications in pharmaceutical research (Rahmani et al., 2018).

Mechanism of Action

The compound is a novel CDK2 inhibitor, which makes it an appealing target for cancer treatment that targets tumor cells in a selective manner . CDK2 inhibition is known to cause a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .

Future Directions

The compound, being a novel CDK2 inhibitor, shows promise in the field of cancer treatment . Further investigations are required to fully understand its potential and to develop it into an effective therapeutic agent.

properties

IUPAC Name

3-[1-(1-ethylpyrazole-3-carbonyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-2-23-11-7-14(21-23)17(26)22-9-5-12(6-10-22)24-16(25)13-4-3-8-19-15(13)20-18(24)27/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,19,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYQMZXQUHUPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(1-ethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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